molecular formula C13H14ClN3OS B6444973 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548978-61-4

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444973
CAS No.: 2548978-61-4
M. Wt: 295.79 g/mol
InChI Key: MNFGHAHHNFEBND-UHFFFAOYSA-N
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Description

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol. For example, the condensation of 2-aminobenzenethiol with 4-chloro-3-methylbenzaldehyde in the presence of piperidine as a catalyst can yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a benzothiazole ring and a pyrrolidine carboxamide moiety. This structural feature imparts specific biological activities that are not observed in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-7-8(14)4-5-10-11(7)16-13(19-10)17-6-2-3-9(17)12(15)18/h4-5,9H,2-3,6H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGHAHHNFEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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